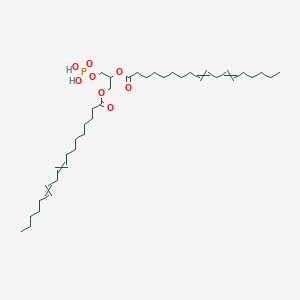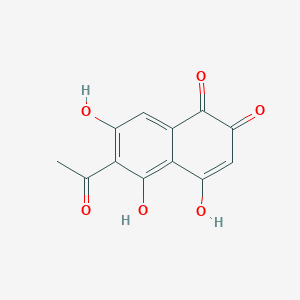
6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione, also known as juglone, is a natural compound found in the leaves, bark, and fruit hulls of several plant species, including Juglans regia (English walnut), Plumbago zeylanica (Ceylon leadwort), and Drosera species (sundews). Juglone has been the subject of extensive scientific research due to its diverse biological activities, including antibacterial, antifungal, antitumor, and antioxidant properties.
Wirkmechanismus
The mechanism of action of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione is complex and involves multiple pathways. Juglone has been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, which are involved in cell survival, proliferation, and inflammation. Juglone also targets various cellular components, such as mitochondria, lysosomes, and DNA, leading to oxidative stress, autophagy, and DNA damage.
Biochemical and physiological effects:
Juglone has been shown to exert various biochemical and physiological effects on cells and tissues. Juglone induces oxidative stress by generating reactive oxygen species (ROS) and depleting cellular glutathione levels. Juglone also induces autophagy, a cellular process involved in the degradation of damaged proteins and organelles. Furthermore, 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione has been shown to modulate the activity of various enzymes, such as NADPH oxidase, COX-2, and MMPs, which are involved in inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
Juglone has several advantages as a research tool in the laboratory. Juglone is a natural compound that can be easily synthesized or isolated from plant sources. Juglone exhibits potent biological activities at low concentrations, making it a useful tool for studying cellular and molecular mechanisms. However, 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione has some limitations as a research tool. Juglone is unstable and can undergo auto-oxidation, leading to the formation of reactive intermediates that can damage cellular components. Juglone is also cytotoxic at high concentrations, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione. One area of interest is the development of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione derivatives with improved pharmacological properties, such as increased stability, selectivity, and bioavailability. Another area of interest is the elucidation of the molecular mechanisms underlying the diverse biological activities of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione, which could lead to the identification of new drug targets. Furthermore, the potential use of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione as a natural preservative or pesticide in the food and agricultural industries is an area of growing interest.
Synthesemethoden
Juglone can be synthesized through the oxidation of 5-hydroxy-1,4-naphthoquinone using various oxidizing agents, such as potassium permanganate, chromic acid, or lead tetraacetate. The yield of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione synthesis depends on the reaction conditions, such as the type and concentration of the oxidizing agent, reaction temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
Juglone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. Juglone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Juglone also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione has been found to possess antimicrobial activity against a broad range of bacterial and fungal pathogens.
Eigenschaften
CAS-Nummer |
13378-89-7 |
|---|---|
Produktname |
6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione |
Molekularformel |
C12H8O6 |
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
6-acetyl-4,5,7-trihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H8O6/c1-4(13)9-6(14)2-5-10(12(9)18)7(15)3-8(16)11(5)17/h2-3,14-15,18H,1H3 |
InChI-Schlüssel |
ROPCNKBGXFCXQJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C2C(=C1O)C(=CC(=O)C2=O)O)O |
Kanonische SMILES |
CC(=O)C1=C(C=C2C(=C1O)C(=CC(=O)C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



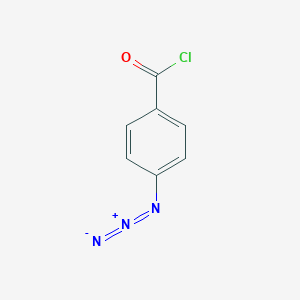
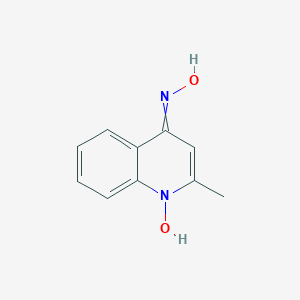
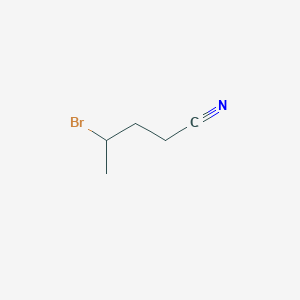
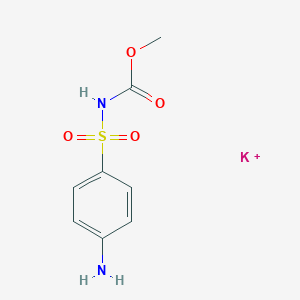
![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)
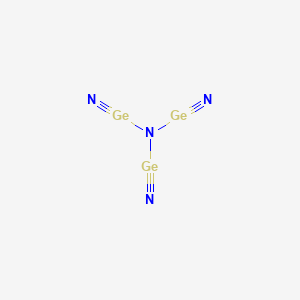

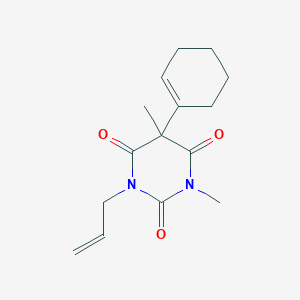
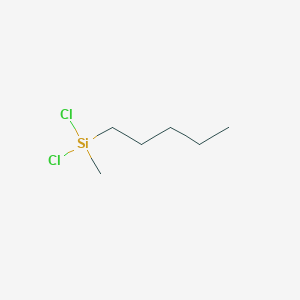


![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
